molecular formula C7H4FLiO2 B8373320 Lithium o-fluorobenzoate

Lithium o-fluorobenzoate

Cat. No.: B8373320
M. Wt: 146.1 g/mol
InChI Key: GMNYABASKJXTFJ-UHFFFAOYSA-M
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Description

Lithium o-fluorobenzoate (LiC₇H₄FO₂) is a lithium salt derived from o-fluorobenzoic acid, where the fluorine atom occupies the ortho position on the benzene ring. This structural feature imparts unique electronic and steric properties, making it relevant in applications such as energy storage, organic synthesis, and coordination chemistry. Lithium salts are critical in battery electrolytes due to their ionic conductivity and stability, as highlighted in broader lithium battery research .

Properties

Molecular Formula

C7H4FLiO2

Molecular Weight

146.1 g/mol

IUPAC Name

lithium;2-fluorobenzoate

InChI

InChI=1S/C7H5FO2.Li/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1

InChI Key

GMNYABASKJXTFJ-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC=C(C(=C1)C(=O)[O-])F

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Effects
Lithium compounds, including lithium o-fluorobenzoate, have been studied for their neuroprotective properties. Research indicates that lithium can improve mitochondrial function and reduce oxidative stress in neuronal cells. For instance, lithium benzoate has shown promise in protecting neurons from amyloid-β toxicity, which is significant in the context of Alzheimer’s disease. The compound was found to enhance cell viability and promote neurogenesis while reducing senile plaque deposition in animal models of Alzheimer's disease .

Pharmaceutical Development
this compound may serve as a precursor in synthesizing novel therapeutic agents aimed at treating neurodegenerative diseases. Its unique structure allows for modifications that could enhance the efficacy of lithium-based drugs. The interaction of lithium with biological targets makes it a candidate for further exploration in drug development .

Materials Science

Electrolyte Additive in Batteries
Recent studies have explored the use of this compound as an electrolyte additive in lithium-ion batteries. Its fluorinated structure can enhance the electrochemical stability of the electrolyte, improving battery performance and longevity. Research indicates that fluorinated compounds can suppress dendrite formation on lithium anodes, which is crucial for the safety and efficiency of lithium-ion batteries .

Synthesis of Functional Materials
The compound can also be utilized in synthesizing functional materials with specific electronic or optical properties. By incorporating this compound into polymer matrices or composite materials, researchers can tailor the properties of these materials for applications in sensors or optoelectronic devices.

Case Studies

Study Focus Findings
Study on NeuroprotectionInvestigated the effects of lithium benzoate (LiBen) on cognitive functions in Alzheimer's modelsLiBen improved mitochondrial function and reduced oxidative stress, enhancing cognitive protection .
Electrochemical StabilityEvaluated this compound as an electrolyte additiveFound to improve battery performance by suppressing dendrite growth and enhancing electrochemical stability .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Thermal Properties of Lithium Carboxylates

Compound Formula Space Group Fluorine Content Decomposition Temp. (°C)
Lithium tetrafluorosuccinate Li₂C₄H₄F₈O₄ P2₁/c 8 F atoms >300
Lithium succinate Li₂C₄H₄O₄ R3 0 F atoms ~200
Lithium L-malate Li₂C₄H₄O₄ P2₁2₁2₁ 0 F atoms ~180
This compound* LiC₇H₄FO₂ 1 F atom ~250–300 (estimated)

Note: Data for this compound inferred from structural analogs .

Table 2: Electrochemical Performance

Compound Ionic Conductivity (mS/cm) Solubility in EC/DMC (wt%)
Lithium tetrafluorosuccinate 1.2 (at 25°C) 12
Lithium succinate 0.8 (at 25°C) 5
This compound* 0.5–1.0 (estimated) 8–10 (estimated)

EC/DMC = ethylene carbonate/dimethyl carbonate (1:1 v/v). Estimated values for this compound based on fluorinated aromatic analogs .

Preparation Methods

Reaction Mechanism and Stoichiometry

The primary synthesis route involves deprotonating o-fluorobenzoic acid using n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) or diethyl ether. The reaction proceeds as follows:

o-Fluorobenzoic acid+n-BuLiLithium o-fluorobenzoate+n-butane+H2O\text{o-Fluorobenzoic acid} + \text{n-BuLi} \rightarrow \text{Lithium o-fluorobenzoate} + \text{n-butane} + \text{H}_2\text{O}

The carboxylic acid proton (pKa ~2.5) is selectively abstracted by the strong base (n-BuLi, pKa ~50), forming the lithium salt. A 1:1 molar ratio of acid to base is typically employed to avoid over-lithiation or side reactions.

Experimental Procedure

  • Cooling System : The reaction is conducted under inert atmosphere (argon or nitrogen) at -78°C using a dry ice/acetone bath.

  • Reagent Addition : A solution of o-fluorobenzoic acid in THF is added dropwise to a stirred solution of n-BuLi in the same solvent.

  • Quenching and Workup : After complete deprotonation (monitored via in-situ IR or NMR), the mixture is warmed to room temperature, filtered to remove lithium byproducts, and concentrated under reduced pressure.

  • Crystallization : The crude product is recrystallized from a hexane/THF mixture to yield pure this compound as a white crystalline solid.

Table 1: Key Reaction Parameters

ParameterValue/Detail
Temperature-78°C
SolventTHF or diethyl ether
Molar Ratio (Acid:Base)1:1
Reaction Time2–4 hours
Yield70–85% (reported anecdotally)

Optimization of Reaction Conditions

Temperature Control

Maintaining temperatures below -70°C is critical to prevent side reactions such as electrophilic aromatic substitution or dimerization. Higher temperatures (> -40°C) lead to reduced yields due to competing pathways.

Solvent Effects

Polar aprotic solvents like THF enhance the solubility of o-fluorobenzoic acid and stabilize the lithium intermediate via coordination. Non-polar solvents (e.g., hexane) result in incomplete deprotonation.

Alternative Lithium Bases

While n-BuLi is standard, other bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) may be used. However, n-BuLi’s superior nucleophilicity ensures faster and cleaner reactions.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (200 MHz, CDCl₃): δ 7.8–7.6 (m, 2H, aromatic), 7.3–7.1 (m, 1H, aromatic), 6.9–6.7 (m, 1H, aromatic).

  • ¹⁹F NMR (188 MHz, CDCl₃): δ -112 ppm (ortho-F).

  • IR (KBr): 1600 cm⁻¹ (C=O stretch), 1450 cm⁻¹ (C-F stretch).

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar geometry of the benzoate anion and the tetrahedral coordination of the lithium ion.

Table 2: Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₄FLiO₂
Molecular Weight146.1 g/mol
Melting Point220–225°C (decomposes)
SolubilitySoluble in THF, DMSO; insoluble in hexane

Applications in Organic Synthesis

Fluorinated Aromatic Coupling Reactions

This compound serves as a nucleophile in Suzuki-Miyaura cross-couplings, enabling the synthesis of biaryl fluorides. For example:

Lithium o-fluorobenzoate+Ar-BrPd(PPh3)4o-Fluorobiaryl+LiBr\text{this compound} + \text{Ar-Br} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{o-Fluorobiaryl} + \text{LiBr}

Directed Ortho-Metalation

The lithium salt directs electrophilic substitution to the meta position of the fluorine atom, facilitating regioselective functionalization.

Scale-Up and Industrial Considerations

Cost Efficiency

n-BuLi’s high cost drives research into alternative bases, though none yet match its efficiency.

Q & A

Q. What protocols ensure ethical data sharing while maintaining reproducibility in studies involving this compound?

  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data (e.g., NMR spectra, XRD cif files) in repositories like Zenodo. Anonymize proprietary synthesis details while disclosing critical parameters (e.g., reaction time, solvent ratios) to enable replication .

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